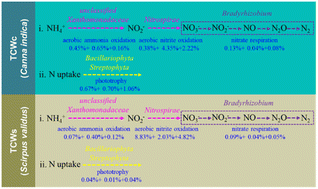The nitrogen removal performance and microbial communities in a pilot multistage trickling constructed wetland for purifying polluted groundwater†
Environmental Science: Water Research & Technology Pub Date: 2022-10-21 DOI: 10.1039/D2EW00229A
Abstract
A pilot-scale multistage trickling constructed wetland (TCW) system was constructed from a first stage TCW filled with zeolite (TCW-A), a second stage TCW filled with lava (TCW-B), and a third stage TCW (TCW-C) for purifying groundwater polluted by NH4+-N, and the NH4+-N removal characteristics with different plants [i.e., Scirpus validus (TCWs) and Canna indica (TCWc)] at various hydraulic retention times (HRTs, 3 d and 1 d) were investigated. Efficient and stable N removals were observed in both systems at different HRTs, while the NH4+-N removal and the accumulation amount of NO3−-N decreased significantly as the HRT decreased from 3 to 1 d. A higher total inorganic nitrogen (TIN) removal was observed in the multistage TCWc compared with that in TCWs. The results of microbial analysis showed that phototrophic organisms (i.e., Bacillariophyta and Streptophyta) could contribute to the higher NO3−-N removal obtained in the multi-stage TCWc. Furthermore, the co-existence of phototrophic organisms, nitrifying bacteria (i.e., unclassified Xanthomonadaceae and Nitrospira), and denitrifying bacteria (e.g., Bradyrhizobium) has resulted in the multi-stage TCW system capable of substantially removing NH4+-N and TIN from contaminated groundwater without adding organic carbon.


Recommended Literature
- [1] Contents list
- [2] Report of the Departmental Committee on the Composition and Description of Food
- [3] Correction: Lipid composition modulates the intestine digestion rate and serum lipid status of different edible oils: a combination of in vitro and in vivo studies
- [4] Facile synthesis of porous Ag3PO4 photocatalysts with high self-stability and activity†
- [5] The NiGa-LDH@NiWO4 nanocomposite as an electrode material for pseudocapacitors
- [6] Strategies for photoluminescence enhancement of AgInS2quantum dots and their application as bioimaging probes†
- [7] Discovering the pivotal role of carbonate in the formation of a bis-phenolate supported Co15 cluster†
- [8] Cold condensation of dust in the ISM
- [9] In vivo delivery of bovine viral diahorrea virus, E2 protein using hollow mesoporous silica nanoparticles†
- [10] A highly sensitive resonance Rayleigh scattering assay for detection of Hg(ii) using immunonanogold as probe†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 113305-56-9
-
CAS no.: 170643-02-4









